6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate, urea, and an appropriate aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out in ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid: Similar structure but with a thioxo group instead of an oxo group.
6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl urea: Contains a urea group instead of the piperidine ring.
Uniqueness
The uniqueness of 6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one lies in its combination of functional groups and rings, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-methyl-3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-13-8-15(23)22(12-20-13)10-16(24)21-7-2-4-14(9-21)11-25-17-18-5-3-6-19-17/h3,5-6,8,12,14H,2,4,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJCARFZKZZCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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